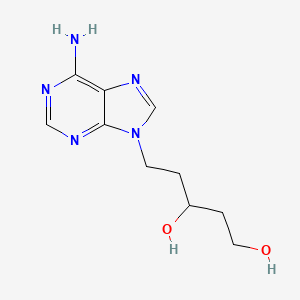
5-(6-Aminopurin-9-yl)pentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Aminopurin-9-yl)pentane-1,3-diol: is a synthetic compound with the molecular formula C10H15N5O2 It is a derivative of adenine, a purine nucleobase, and features a pentane-1,3-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopurin-9-yl)pentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with adenine, which is commercially available.
Alkylation: Adenine undergoes alkylation with a suitable pentane-1,3-diol derivative under basic conditions. This step introduces the pentane-1,3-diol moiety to the adenine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The process may include:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Aminopurin-9-yl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
5-(6-Aminopurin-9-yl)pentane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(6-Aminopurin-9-yl)pentane-1,3-diol involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can:
Bind to Nucleic Acids: The purine moiety allows it to interact with DNA or RNA, potentially affecting replication or transcription processes.
Inhibit Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: The parent compound, a purine nucleobase.
9-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group.
9-(3,5-Dihydroxypentyl)adenine: A similar compound with a dihydroxypentyl group.
Uniqueness
5-(6-Aminopurin-9-yl)pentane-1,3-diol is unique due to its specific pentane-1,3-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
69895-62-1 |
|---|---|
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
5-(6-aminopurin-9-yl)pentane-1,3-diol |
InChI |
InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-7(17)2-4-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
Clave InChI |
UTJYYNFDADPPHB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCC(CCO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


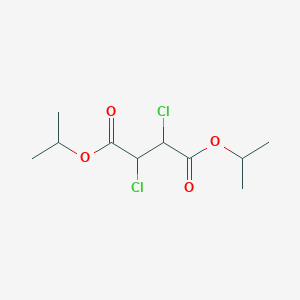
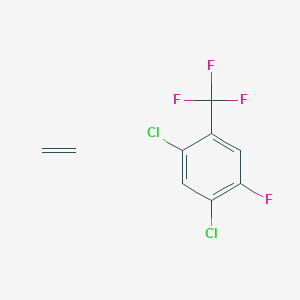
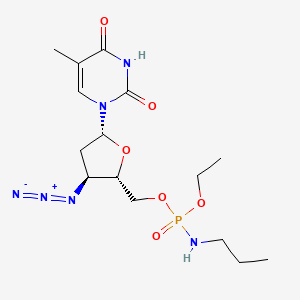

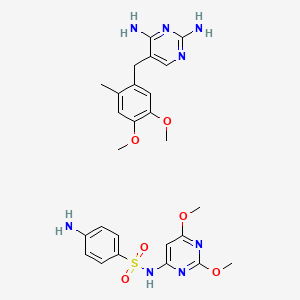
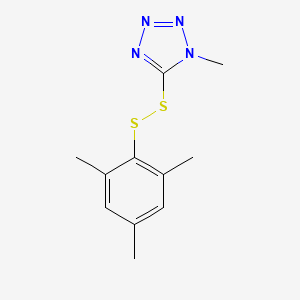
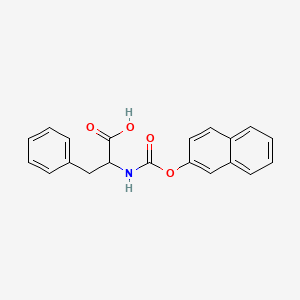
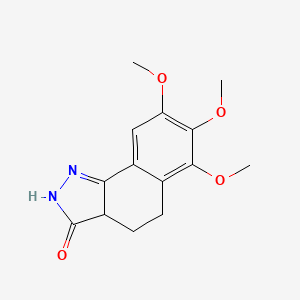
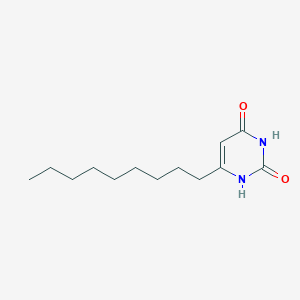

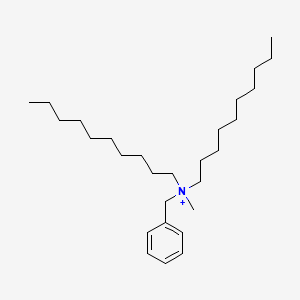

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
